1-{(E)-[(4-methylphenyl)imino]methyl}naphthalene-2,3-diol
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Overview
Description
1-{[(4-METHYLPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL is an organic compound characterized by its complex structure, which includes a naphthalene core substituted with a 4-methylphenyl imino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-METHYLPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL typically involves the condensation of 2,3-naphthalenediol with 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Commonly used catalysts include hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial in industrial settings to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-METHYLPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to 1-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-NAPHTHALENEDIOL.
Substitution: Various substituted naphthalenediol derivatives depending on the electrophile used.
Scientific Research Applications
1-{[(4-METHYLPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-{[(4-METHYLPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL exerts its effects involves interactions with various molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the hydroxyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-{[(4-METHOXYPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL
- 1-{[(4-CHLOROPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL
Comparison: Compared to its analogs, 1-{[(4-METHYLPHENYL)IMINO]METHYL}-2,3-NAPHTHALENEDIOL is unique due to the presence of the 4-methyl group, which can influence its electronic properties and reactivity. This methyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with hydrophobic targets.
Properties
Molecular Formula |
C18H15NO2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-[(4-methylphenyl)iminomethyl]naphthalene-2,3-diol |
InChI |
InChI=1S/C18H15NO2/c1-12-6-8-14(9-7-12)19-11-16-15-5-3-2-4-13(15)10-17(20)18(16)21/h2-11,20-21H,1H3 |
InChI Key |
NWFHDLQCFBMYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC3=CC=CC=C32)O)O |
Origin of Product |
United States |
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